
Lactic acid, acetate, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactic acid, acetate, cyclohexyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers. This particular ester is formed from lactic acid, acetic acid, and cyclohexanol. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactic acid, acetate, cyclohexyl ester can be synthesized through the esterification of lactic acid with acetic acid and cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the ester is then separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Lactic acid, acetate, cyclohexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lactic acid, acetic acid, and cyclohexanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Lactic acid, acetic acid, and cyclohexanol.
Reduction: Alcohols derived from the ester.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lactic acid, acetate, cyclohexyl ester has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biodegradable polymers and as a precursor for other bio-based chemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of lactic acid, acetate, cyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by esterases to release lactic acid, acetic acid, and cyclohexanol, which can then enter various metabolic pathways. The ester itself can act as a solvent, facilitating the dissolution and transport of other molecules.
Vergleich Mit ähnlichen Verbindungen
Lactic acid, acetate, cyclohexyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these esters share similar chemical properties, this compound is unique due to its specific combination of lactic acid, acetic acid, and cyclohexanol, which imparts distinct physical and chemical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Propyl acetate: Used as a solvent in coatings and inks.
This compound stands out due to its unique combination of components, making it suitable for specific applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
64058-36-2 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
cyclohexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H18O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
PRYGJUVRMNIDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1CCCCC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


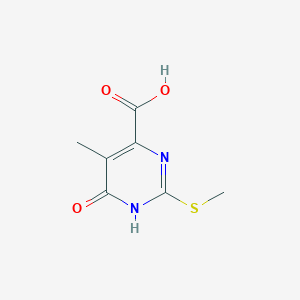
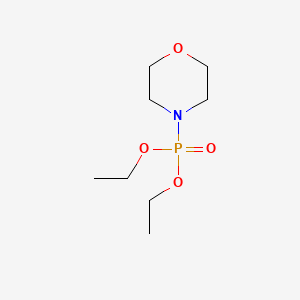

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
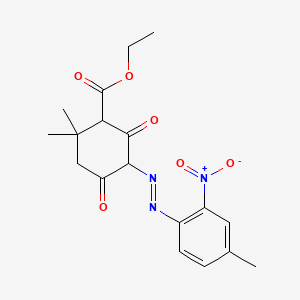

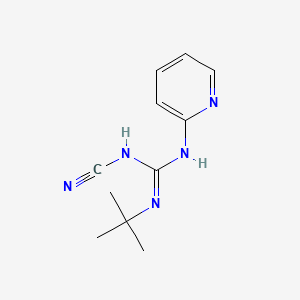
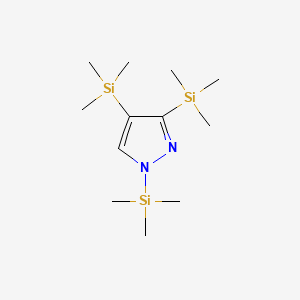
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
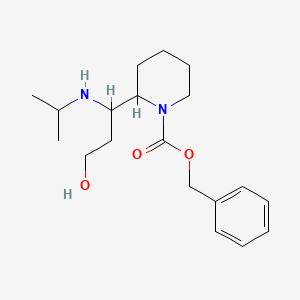
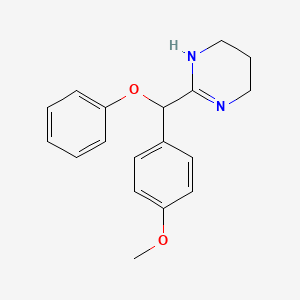
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)
